molecular formula C24H32FN7O2 B12501664 tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate

tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate

Cat. No.: B12501664
M. Wt: 469.6 g/mol
InChI Key: MWBLGKMFMYWGPL-UHFFFAOYSA-N
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Description

tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate is a complex organic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of the piperazine and fluorophenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate stands out due to its spiro structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for drug design and development, offering potential advantages in terms of selectivity and potency.

Properties

Molecular Formula

C24H32FN7O2

Molecular Weight

469.6 g/mol

IUPAC Name

tert-butyl 7-[4-(2-fluorophenyl)piperazin-1-yl]spiro[2H-[1,2,4]triazolo[4,3-c]pyrimidine-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C24H32FN7O2/c1-23(2,3)34-22(33)31-10-8-24(9-11-31)28-27-21-16-20(26-17-32(21)24)30-14-12-29(13-15-30)19-7-5-4-6-18(19)25/h4-7,16-17,28H,8-15H2,1-3H3

InChI Key

MWBLGKMFMYWGPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NN=C3N2C=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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